N'-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
Properties
CAS No. |
302918-37-2 |
|---|---|
Molecular Formula |
C19H17N5O5 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17N5O5/c1-2-29-17-8-4-6-13(18(17)25)11-20-23-19(26)16-10-15(21-22-16)12-5-3-7-14(9-12)24(27)28/h3-11,25H,2H2,1H3,(H,21,22)(H,23,26)/b20-11+ |
InChI Key |
QEWXYXUFQIQXIK-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core: 3-(3-Nitrophenyl)-1H-pyrazole-5-carboxylic Acid
The pyrazole nucleus is typically synthesized via the Knorr pyrazole reaction , which involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For the target compound, ethyl 3-(3-nitrophenyl)-3-oxopropanoate serves as the diketone precursor. Reacting this with hydrazine hydrate in ethanol under reflux (78–80°C, 6–8 hours) yields 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid ethyl ester .
Mechanistic Considerations :
The reaction proceeds through a carbinolamine intermediate, followed by intramolecular cyclization. Regioselectivity is governed by the higher electrophilicity of the ketone moiety over the ester group, directing nucleophilic attack to form the 1,3-disubstituted pyrazole. Acidic workup hydrolyzes the ester to the carboxylic acid, which is critical for subsequent carbohydrazide formation.
Conversion to 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide
The carboxylic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate in a polar aprotic solvent. A patented method recommends:
-
Solvent : Anhydrous ethanol or toluene
-
Temperature : 0–5°C to minimize side reactions
-
Molar Ratio : 1:1.2 (acid to hydrazine hydrate)
-
Catalyst : Triethylamine (0.5 equiv) to deprotonate the hydrazine and enhance nucleophilicity.
After 12–24 hours, the product is isolated by filtration and recrystallized from ethanol, achieving 75–85% purity. Key Challenge : Residual hydrazine must be removed via aqueous washes (pH 7–8) to prevent subsequent condensation side reactions.
Condensation with 3-Ethoxy-2-hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 3-ethoxy-2-hydroxybenzaldehyde . Optimal conditions derived from analogous syntheses include:
-
Solvent : Ethanol or methanol
-
Catalyst : Glacial acetic acid (2–3 drops)
-
Temperature : Reflux (78–80°C, 4–6 hours)
-
Molar Ratio : 1:1.1 (hydrazide to aldehyde)
The reaction is monitored via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and washed with cold ethanol to yield the target compound as a yellow crystalline solid (60–70% yield).
Optimization of Reaction Conditions
Solvent Systems and Temperature
| Step | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Pyrazole cyclization | Ethanol | 78–80 | 82 | |
| Carbohydrazide formation | Toluene | 0–5 | 78 | |
| Condensation | Methanol | 78–80 | 68 |
Toluene outperforms ethanol in carbohydrazide formation due to reduced side-product formation. Methanol in the condensation step enhances solubility of the aldehyde, though ethanol remains preferable for cost-effectiveness.
Catalytic Effects
-
Triethylamine : Accelerates hydrazide formation by deprotonating hydrazine (pKa ~10.7 vs. pyridine’s 5.5).
-
Acetic Acid : Facilitates imine formation by protonating the aldehyde carbonyl, increasing electrophilicity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
-
1H NMR (DMSO-d6) : A singlet at δ 12.1 ppm confirms the hydrazide NH, while δ 8.2–7.5 ppm corresponds to the 3-nitrophenyl group. The benzylidene proton appears as a singlet at δ 8.4 ppm.
-
13C NMR : The carbonyl carbon of the hydrazide resonates at δ 165 ppm, and the benzylidene carbon at δ 160 ppm.
Infrared Spectroscopy (IR) :
-
Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm hydrazide and imine bonds, respectively.
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Using asymmetrical diketones can yield regioisomers. Employing montmorillonite K-10 as a catalyst enhances regioselectivity (>90% 1,3-disubstituted product).
-
Purification : Recrystallization from ethanol removes unreacted aldehyde, while column chromatography (silica gel, ethyl acetate/hexane) resolves hydrazide-aldehyde adducts .
Chemical Reactions Analysis
Types of Reactions
N’-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like alkoxides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction can produce amino derivatives, and substitution reactions can introduce various functional groups, leading to a wide range of structurally diverse compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research has indicated that compounds containing the pyrazole moiety exhibit antimicrobial properties. Studies have demonstrated that N'-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
2. Anticancer Properties:
The compound has shown promise in cancer research, particularly against specific types of cancer cells. In vitro studies indicate that it can induce apoptosis in cancer cell lines, suggesting its potential use as an anticancer agent.
3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Further investigation into its mechanism of action is necessary to establish its efficacy.
Materials Science Applications
1. Synthesis of Novel Materials:
The unique properties of this compound allow for its use in synthesizing novel polymeric materials. Its ability to form stable complexes with metal ions can lead to the development of advanced materials with specific electrical or optical properties.
2. Sensors Development:
Due to its electronic properties, this compound can be utilized in the fabrication of sensors for detecting environmental pollutants or biological markers, enhancing the sensitivity and selectivity of such devices.
Analytical Chemistry Applications
1. Chromatographic Techniques:
The compound's stability and solubility make it suitable for use in chromatographic methods, including High-Performance Liquid Chromatography (HPLC). It can serve as a standard or reference material in method validation processes.
2. Spectroscopic Analysis:
this compound can also be employed in spectroscopic studies to understand its interaction with various solvents and other chemicals, providing insights into its behavior in different environments.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
| Cancer Cell Apoptosis Study | Tested on various cancer cell lines | Induced apoptosis in breast cancer cells at low concentrations |
| Anti-inflammatory Research | In vitro inflammatory models | Reduced cytokine levels significantly compared to control |
Mechanism of Action
The mechanism of action of N’-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight structural analogs of the target compound, focusing on substituent variations, synthesis, and functional properties:
Table 1: Structural and Functional Comparison of Pyrazole-Carbohydrazide Derivatives
Key Observations
Substituent Effects on Electronic Properties: The target compound’s 3-ethoxy-2-hydroxybenzylidene group facilitates stronger hydrogen bonding compared to the 4-methoxy analog (), which lacks a hydroxyl group. This difference may influence solubility and crystal packing .
Core Heterocycle Modifications: Replacement of the pyrazole ring with a thieno[2,3-c]pyrazole core () introduces sulfur, altering electronic conjugation and enabling applications in optoelectronics .
Biological and Functional Activities: Chlorinated derivatives (e.g., 2,4-dichlorobenzylidene in ) exhibit enhanced antimicrobial activity due to halogen electronegativity, whereas nitro-substituted analogs (e.g., ) show cytotoxicity in cancer cell lines .
Synthesis and Characterization: Most analogs are synthesized via condensation of carbohydrazides with substituted aldehydes in polar solvents (e.g., ethanol/DMF) under acidic catalysis (e.g., H₂SO₄) . Structural elucidation commonly employs FT-IR (C=N stretch ~1600 cm⁻¹), NMR (hydrazide NH ~8–10 ppm), and X-ray crystallography () .
Computational Studies :
- DFT calculations (B3LYP/6-311G**) on analogs (e.g., ) reveal planar geometries and intramolecular charge transfer, correlating with experimental UV-Vis and fluorescence data .
Biological Activity
N'-(3-Ethoxy-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, which has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological efficacy based on recent research findings.
Structural Characteristics
- Molecular Formula : C19H17N5O5
- Molecular Weight : 395.378 g/mol
- SMILES Notation : CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)N+[O-]
The compound features a complex structure with multiple functional groups that contribute to its reactivity and biological activity. Its structure can be visualized as follows:
2D Structure
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. The compound has been tested against various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Fungal strains : Candida albicans, Aspergillus niger
In vitro assays demonstrated that this compound exhibited significant antibacterial and antifungal activities compared to control groups, suggesting its potential as a therapeutic agent against infections caused by these microorganisms .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, they may inhibit enzymes or disrupt cellular processes in pathogens. The exact mechanisms of action for this compound are still under investigation but may involve:
- Inhibition of bacterial cell wall synthesis
- Disruption of nucleic acid synthesis
- Modulation of metabolic pathways in fungi
Case Studies and Research Findings
A study published in Analytical Science Journals examined various pyrazole derivatives for their biological activities. The findings indicated that compounds with electron-withdrawing groups (such as nitro groups) showed enhanced antimicrobial properties .
Another research effort focused on synthesizing metal complexes with pyrazole derivatives, revealing that these complexes exhibited improved biological efficacy compared to their non-complexed counterparts. This suggests that this compound could be further explored in coordination chemistry for enhanced activity .
Summary Table of Biological Activities
| Compound Name | Antibacterial Activity | Antifungal Activity | Notable Features |
|---|---|---|---|
| This compound | Effective against E. coli, S. aureus | Effective against C. albicans | Complex structure with multiple functional groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
